![molecular formula C17H15NOS B2357911 Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide CAS No. 338962-44-0](/img/structure/B2357911.png)
Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide
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Description
Synthesis Analysis
The synthesis of benzyl sulfides involves a substitution reaction at the sulfur of phosphinic acid thioesters . An unexpected carbon–sulfur bond formation takes place in the reaction between phosphinic acid thioesters and benzyl Grignard reagents . This method for benzyl sulfides has a wide substrate scope and was applicable for the synthesis of a drug analog .Scientific Research Applications
Novel Syntheses and Chemical Transformations
Studies on isoxazoles, including those related to benzyl (3-phenyl-5-isoxazolyl)methyl sulfide, have led to novel syntheses of various chemical compounds, such as 4-isothiazolin-3-thiones and bis(3-isoxazolyl) disulfides. These syntheses involve reactions of 4-isoxazolin-3-thiones with hydrogen sulfide or thioacetic acid, demonstrating the compound's utility in organic synthesis (Sugai & Tomita, 1980).
Research has shown a green route to synthesize various benzyl phenyl sulfide derivatives, highlighting the importance of benzyl sulfides in eco-friendly chemical synthesis. This method involves the reaction of thioanisoles with benzyl alcohols, catalyzed by ionic liquids, showing the versatility of benzyl sulfides in organic reactions (Wu et al., 2022).
Photolytic and Photochemical Studies
Benzyl sulfides, such as benzyl phenyl sulfide, have been used to investigate the photocleavage mechanism of benzyl-sulfur bonds. Studies have shown that the reaction proceeds through a radical intermediate, offering insights into the photoreactivity of benzyl sulfides and their potential applications in photochemical processes (Fleming & Jensen, 1996).
The photochemical decomposition of compounds similar to this compound has been studied, revealing the formation of various photoproducts. These studies provide valuable information on the stability and reactivity of isoxazole-based compounds under photolytic conditions (Zhou & Moore, 1994).
Catalysis and Organic Reactions
- This compound and related compounds have been used in catalysis and various organic reactions. For example, sulfuric acid esters have been employed as recyclable catalysts in condensation reactions involving aromatic aldehydes, demonstrating the compound's role in facilitating chemical transformations (Tayebi et al., 2011).
properties
IUPAC Name |
5-(benzylsulfanylmethyl)-3-phenyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-3-7-14(8-4-1)12-20-13-16-11-17(18-19-16)15-9-5-2-6-10-15/h1-11H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWYJJCFDJLCMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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